molecular formula C21H19N3O2 B14221342 1H-Imidazol-2-amine, 4,5-dihydro-N-[4-(4-phenoxyphenoxy)phenyl]- CAS No. 827610-45-7

1H-Imidazol-2-amine, 4,5-dihydro-N-[4-(4-phenoxyphenoxy)phenyl]-

Cat. No.: B14221342
CAS No.: 827610-45-7
M. Wt: 345.4 g/mol
InChI Key: KYFGTDOSHPEBTQ-UHFFFAOYSA-N
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Description

1H-Imidazol-2-amine, 4,5-dihydro-N-[4-(4-phenoxyphenoxy)phenyl]- is a compound belonging to the imidazole family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

The synthesis of 1H-Imidazol-2-amine, 4,5-dihydro-N-[4-(4-phenoxyphenoxy)phenyl]- typically involves multi-step reactions. One common synthetic route includes the cyclization of amido-nitriles in the presence of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and heterocycles . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

1H-Imidazol-2-amine, 4,5-dihydro-N-[4-(4-phenoxyphenoxy)phenyl]- undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1H-Imidazol-2-amine, 4,5-dihydro-N-[4-(4-phenoxyphenoxy)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

1H-Imidazol-2-amine, 4,5-dihydro-N-[4-(4-phenoxyphenoxy)phenyl]- can be compared with other imidazole derivatives such as:

The uniqueness of 1H-Imidazol-2-amine, 4,5-dihydro-N-[4-(4-phenoxyphenoxy)phenyl]- lies in its specific structure, which imparts unique chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

827610-45-7

Molecular Formula

C21H19N3O2

Molecular Weight

345.4 g/mol

IUPAC Name

N-[4-(4-phenoxyphenoxy)phenyl]-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C21H19N3O2/c1-2-4-17(5-3-1)25-19-10-12-20(13-11-19)26-18-8-6-16(7-9-18)24-21-22-14-15-23-21/h1-13H,14-15H2,(H2,22,23,24)

InChI Key

KYFGTDOSHPEBTQ-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)NC2=CC=C(C=C2)OC3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

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